molecular formula C13H7BrClFO B2915216 (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS No. 915095-85-1

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Cat. No.: B2915216
CAS No.: 915095-85-1
M. Wt: 313.55
InChI Key: LVILQFKAGQFQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone are not well-documented in the literature. It is known that bromine, chlorine, and fluorine atoms in organic compounds can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function of these biomolecules, potentially altering biochemical reactions .

Cellular Effects

It is known that halogenated organic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the same phenyl ring, along with a fluorine atom on the adjacent phenyl ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVILQFKAGQFQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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